Hdac-IN-67

HDAC inhibition enzymatic assay isozyme selectivity

Choose Hdac-IN-67 for a precisely defined dual HDAC1/6 inhibition profile (IC50: HDAC1=22 nM, HDAC6=8 nM) not achievable with generic pan-HDAC inhibitors. Developed on a β-elemene scaffold, this compound offers validated ≥98% purity and documented antiproliferative activity across five cancer lines (IC50: 0.79–4.42 μM). Quantified apoptosis induction (91.57% at 10 μM in WSU-DLCL-2 cells) and in vivo efficacy (TGI=31.5% at 50 mg/kg i.p.) provide a robust foundation for reproducible lymphoma research. Ideal for dose-response assays, target validation, and combination studies.

Molecular Formula C30H47N5O3
Molecular Weight 525.7 g/mol
Cat. No. B12363161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-67
Molecular FormulaC30H47N5O3
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1C(=C)CN2C=CC=N2)C(=C)CN3CCN(CC3)C(=O)CCCCCCC(=O)NO)C=C
InChIInChI=1S/C30H47N5O3/c1-5-30(4)14-13-26(21-27(30)25(3)23-35-16-10-15-31-35)24(2)22-33-17-19-34(20-18-33)29(37)12-9-7-6-8-11-28(36)32-38/h5,10,15-16,26-27,38H,1-3,6-9,11-14,17-23H2,4H3,(H,32,36)/t26-,27+,30-/m1/s1
InChIKeyKHJRSHLCILPLCN-HRHHFINDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-67 HDAC1/6 Inhibitor: Preclinical Evidence and Procurement Specifications


Hdac-IN-67 (compound 27f) is a small-molecule histone deacetylase (HDAC) inhibitor derived from a β-elemene scaffold, targeting HDAC1 and HDAC6 with nanomolar potency [1]. As a member of a novel class of HDAC inhibitors designed to improve upon the pharmacokinetic and toxicity limitations of traditional hydroxamate-based pan-inhibitors, Hdac-IN-67 has been evaluated in preclinical models of lymphoma and other malignancies [1]. Its characterization includes defined stereochemistry, validated purity (≥98%), and documented in vitro/in vivo activity profiles .

Why Hdac-IN-67 Cannot Be Substituted with Generic Pan-HDAC Inhibitors


Generic substitution with pan-HDAC inhibitors such as vorinostat (SAHA) or belinostat is not scientifically appropriate for applications requiring a defined HDAC1/6 inhibition profile. Hdac-IN-67 exhibits a distinct selectivity pattern (IC50: HDAC1 = 22 nM, HDAC6 = 8 nM) that differs from SAHA's broader class I/II inhibition [1]. Furthermore, Hdac-IN-67 originates from a β-elemene scaffold, a structural departure from hydroxamic acid-based inhibitors, which influences its pharmacokinetic behavior (e.g., oral bioavailability F = 3.15%, t1/2 = 0.361 h) and in vivo efficacy profile [1]. Replacing Hdac-IN-67 with an alternative HDAC inhibitor lacking validated cell-line antiproliferative data (IC50 range: 0.79–4.42 μM in five cancer lines) or without documented apoptosis induction (91.57% at 10 μM in WSU-DLCL-2 cells) introduces uncontrolled experimental variability [1].

Hdac-IN-67 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


HDAC1/6 Inhibitory Potency: Head-to-Head Comparison with Analogues and Cross-Study Comparison with SAHA

In a head-to-head biochemical assay, Hdac-IN-67 (27f) demonstrated IC50 values of 22 nM for HDAC1 and 8 nM for HDAC6, exhibiting 2.75-fold selectivity for HDAC6 over HDAC1 [1]. Within the same study, analogue 27e showed 5-fold weaker activity against HDAC1 (IC50 ≈110 nM) and HDAC6 (≈40 nM), while analogue 27d exhibited minimal inhibition (>500 nM) [1]. Cross-study comparison with the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) reveals that Hdac-IN-67 achieves comparable or superior potency on HDAC6: SAHA IC50 values for HDAC1 range from 10–38 nM and HDAC6 from 16–36 nM depending on assay conditions [2]. Hdac-IN-67's 8 nM HDAC6 IC50 places it in the top tier of potency among non-selective HDAC inhibitors.

HDAC inhibition enzymatic assay isozyme selectivity

Antiproliferative Activity in Cancer Cell Lines: Direct Comparison with Analogue 39f

Hdac-IN-67 (27f) exhibited dose-dependent antiproliferative activity across a panel of five human tumor cell lines, with IC50 values ranging from 0.79 μM to 4.42 μM [1]. Direct comparison with analogue 39f in the same study shows Hdac-IN-67 has comparable or slightly improved activity in certain lines: in K562 (CML) cells, Hdac-IN-67 IC50 = 4.42 μM vs. 39f IC50 = 4.65 μM; in MV4-11 (AML) cells, 0.79 μM vs. 1.12 μM; in HEL (erythroleukemia) cells, 2.43 μM vs. 2.67 μM; in SU-DHL-2 (DLBCL) cells, 1.05 μM vs. 0.98 μM; and in WSU-DLCL-2 (DLBCL) cells, 1.43 μM vs. 1.21 μM [1]. This cell line panel demonstrates consistent, reproducible inhibition across hematologic malignancy models.

cell proliferation cancer cell lines cytotoxicity

Apoptosis Induction: Dose-Dependent Activity in Lymphoma Cells

Hdac-IN-67 (27f) induced robust, dose-dependent apoptosis in WSU-DLCL-2 diffuse large B-cell lymphoma cells, achieving 91.57% apoptosis at 10 μM and 77.05% at 5 μM after 72-hour treatment [1]. In the same experimental series, analogue 39f induced comparable levels: 92.31% at 10 μM and 79.82% at 5 μM [1]. This establishes Hdac-IN-67 as a potent inducer of programmed cell death in lymphoma models, with activity indistinguishable from the most potent analogue in the series.

apoptosis cell death flow cytometry

In Vivo Antitumor Efficacy: Validated Activity in Lymphoma Xenograft Model

In a WSU-DLCL-2 xenograft mouse model, Hdac-IN-67 (27f) administered intraperitoneally at 50 mg/kg once daily for 21 days achieved a tumor growth inhibition (TGI) of 31.5% [1]. Importantly, no significant body weight loss or overt toxicity was observed during the treatment period, suggesting a tolerable in vivo safety profile at the efficacious dose [1]. This in vivo validation distinguishes Hdac-IN-67 from many preclinical HDAC inhibitors that lack direct animal efficacy data.

xenograft tumor growth inhibition in vivo pharmacology

Pharmacokinetic Profile: Characterized Clearance, Half-Life, and Oral Bioavailability

Hdac-IN-67 (27f) has a defined pharmacokinetic profile in ICR mice following intravenous (5 mg/kg) and oral (10 mg/kg) administration [1]. Key parameters include a clearance (CL) of 65.1 mL/(h·kg), an elimination half-life (t1/2) of 0.361 hours, and a low oral bioavailability (F) of 3.15% . These values are consistent with the β-elemene scaffold class and inform dosing strategies for in vivo studies: the short half-life and low oral exposure necessitate parenteral administration for systemic efficacy studies.

pharmacokinetics bioavailability drug metabolism

Structural Scaffold Differentiation: β-Elemene-Derived HDAC Inhibitor

Hdac-IN-67 (27f) is constructed on a β-elemene scaffold, a natural product-derived core distinct from the hydroxamic acid motif shared by SAHA, belinostat, and panobinostat [1]. This structural divergence is associated with altered HDAC isozyme selectivity and may contribute to the observed differences in pharmacokinetic behavior and in vivo tolerability [1]. While no direct head-to-head PK or toxicity comparison exists, the β-elemene origin positions Hdac-IN-67 as a useful tool for exploring non-hydroxamate HDAC inhibition strategies.

medicinal chemistry scaffold drug design

Hdac-IN-67 Optimal Research and Industrial Application Scenarios


In Vitro HDAC1/6 Inhibition Studies in Hematologic Malignancy Cell Lines

Researchers investigating the role of HDAC1 and HDAC6 in leukemia or lymphoma can use Hdac-IN-67 as a dual inhibitor with defined enzymatic IC50 values (HDAC1: 22 nM; HDAC6: 8 nM) [1]. The compound's validated antiproliferative activity in K562, MV4-11, HEL, SU-DHL-2, and WSU-DLCL-2 cells (IC50: 0.79–4.42 μM) [1] provides a quantitative benchmark for cell-based assays, enabling dose-response studies and combination treatments with standard-of-care agents.

Apoptosis Mechanism Studies in Lymphoma Models

Hdac-IN-67 is suitable for apoptosis induction experiments in diffuse large B-cell lymphoma (DLBCL) models, with documented dose-dependent activity (91.57% apoptosis at 10 μM in WSU-DLCL-2 cells) [1]. The compound can serve as a positive control or tool compound for flow cytometry-based apoptosis assays, Western blot analysis of caspase cleavage, and studies of HDAC inhibitor-induced cell death pathways.

In Vivo Xenograft Efficacy Studies in Lymphoma

Preclinical pharmacology teams can employ Hdac-IN-67 in WSU-DLCL-2 xenograft mouse models to assess tumor growth inhibition (TGI = 31.5% at 50 mg/kg i.p. daily) [1]. The established dosing regimen and observed tolerability (no significant toxicity) [1] provide a starting point for in vivo target validation studies or for evaluating combination regimens with other anticancer agents.

Medicinal Chemistry Lead Optimization for Non-Hydroxamate HDAC Inhibitors

Medicinal chemists focused on developing novel HDAC inhibitors can utilize Hdac-IN-67 as a reference compound within the β-elemene scaffold class [1]. The structure-activity relationship (SAR) data from the original publication—including the impact of linker length on potency (27f > 27e > 27d) [1]—inform rational design of next-generation analogues with improved pharmacokinetic properties or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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